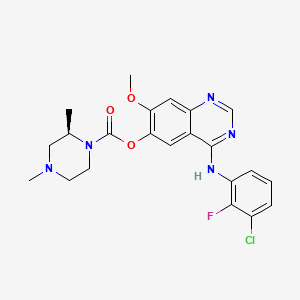

Zorifertinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Zorifertinib AZD3759 mechanism of action EGFR tyrosine kinase inhibitor

Mechanism of Action and Key Differentiator

Zorifertinib exerts its antitumor effects through a multi-faceted mechanism, with its core differentiator being unprecedented BBB penetration.

- EGFR Signaling Inhibition: Like other EGFR-TKIs, this compound binds reversibly to the ATP-binding site in the intracellular tyrosine kinase domain of EGFR. This inhibits autophosphorylation and activation of the receptor, blocking critical downstream pro-survival and proliferative signaling pathways, including RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR [1]. In EGFR-mutant NSCLC cells, which are "addicted" to EGFR signaling, this inhibition leads to cell cycle arrest and apoptosis [2] [1].

- Engineered Blood-Brain Barrier Penetration: Unlike earlier EGFR-TKIs with limited CNS penetration (Kpuu 0.066-0.29), this compound was specifically designed to have high BBB penetrability [3] [1]. It is a non-substrate for efflux proteins like P-glycoprotein, which actively pump many drugs out of the brain [4]. This design allows it to achieve a Kpuu of approximately 1.1-1.4, meaning concentrations in the cerebrospinal fluid and brain tissue are equivalent to or exceed those in the blood [3]. This property enables this compound to effectively inhibit EGFR phosphorylation not only in systemic tumors but also in CNS metastases [3].

The following diagram illustrates how this compound's unique properties enable it to target tumors on both sides of the blood-brain barrier:

This compound's high free fraction in plasma and passive diffusion properties enable effective crossing of the blood-brain barrier, targeting both systemic tumors and CNS metastases.

Clinical Evidence and Experimental Data

The approval and recommendation of this compound are supported by robust clinical trial data, most notably from the phase 3 EVEREST trial.

EVEREST Trial (NCT03653546) Key Findings [5] [6] [4]:

This was a pivotal, randomized, phase 3 trial comparing this compound to first-generation EGFR-TKIs (gefitinib or erlotinib) in 439 treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases.

| Endpoint | This compound | Control (1st-gen TKI) | Hazard Ratio (HR) |

|---|---|---|---|

| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (95% CI: 0.580–0.893; p=0.0024) |

| Intracranial PFS (by BICR) | 17.9 months | Not Reported | 0.467 (95% CI: 0.352–0.619) |

| Overall Survival (OS) - Subgroup* | 37.3 months | 31.8 months | 0.833 (95% CI: 0.524–1.283) |

*OS data were immature; this subgroup analysis was for patients subsequently treated with a third-generation EGFR-TKI.

Phase 2 Dose-Finding Study (CTONG1702, NCT03574402) Key Findings [3]:

This arm of an umbrella trial was critical for optimal dose selection, comparing 200 mg twice daily (bid) and 300 mg bid.

| Parameter | 200 mg bid (n=15) | 300 mg bid (n=15) | Overall (n=30) |

|---|---|---|---|

| Confirmed Objective Response Rate (ORR) | 80% | 60% | 70% |

| Median Progression-Free Survival (PFS) | 15.8 months | 10.7 months | 12.9 months |

| Grade 3/4 Treatment-Related Adverse Events | 60% | 87% | 73% |

Research Context and Protocols

For researchers designing studies involving this compound, understanding the experimental context and resistance mechanisms is crucial.

Clinical Trial Methodology (EVEREST) [5] [6]:

- Patient Population: Adults with untreated, advanced NSCLC with confirmed EGFR Ex19del or L858R mutations and at least one non-irradiated, symptomatic or asymptomatic CNS metastasis (MRI-confirmed). Key exclusion criteria included T790M mutation.

- Study Design: Global, multi-center, randomized (1:1), open-label. The experimental arm received this compound 200 mg orally twice daily. The control arm received standard doses of gefitinib (250 mg daily) or erlotinib (150 mg daily).

- Primary Endpoint: Progression-Free Survival (PFS) as assessed by Blinded Independent Central Review (BICR) per RECIST 1.1 criteria.

- Key Secondary Endpoints: Intracranial PFS (assessed using modified RECIST 1.1 and RANO-BM criteria), Overall Survival (OS), Objective Response Rate (ORR), and safety.

Resistance Mechanism Insight [3]:

- A key resistance mechanism identified after first-line this compound treatment is the emergence of the T790M mutation. In the phase 2 study, 59% (10/17) of patients who progressed developed T790M. This finding supports the potential of a sequential treatment strategy: using this compound in the first line, followed by a third-generation EGFR-TKI (like osimertinib) upon progression and T790M detection, which may lead to prolonged overall survival [5] [3].

References

- 1. Application of EGFR-TKIs in brain tumors, a breakthrough in ... [translational-medicine.biomedcentral.com]

- 2. Structure–Activity Relationship Studies Based on ... [mdpi.com]

- 3. Efficacy, safety and dose selection of AZD3759 in patients with ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Receives NMPA Approval for EGFR+ NSCLC ... [onclive.com]

- 5. First-line this compound for EGFR-mutant non-small cell lung ... [sciencedirect.com]

- 6. First-line this compound for EGFR-mutant non-small cell lung ... [pubmed.ncbi.nlm.nih.gov]

Zorifertinib phase I metabolism N-demethylation O-demethylation pathways

Phase I Metabolism and Metabolite Profiling

The following table summarizes the Phase I metabolites of Zorifertinib identified in vitro and in vivo, along with key quantitative data from metabolic stability studies [1] [2] [3]:

| Metabolite ID | Metabolic Pathway | Mass Shift (Da) | System Identified | Notes / Related Intermediates |

|---|---|---|---|---|

| M1 | N-Demethylation | -14 | In Vitro (RLMs), In Vivo (Rat) | Forms iminium ion; precursor to cyano adduct (CN1). |

| M2 | O-Demethylation | -14 | In Vitro (RLMs), In Vivo (Rat) | - |

| M3 | Hydroxylation | +16 | In Vitro (RLMs), In Vivo (Rat) | - |

| M4 | Reduction | +2 | In Vitro (RLMs), In Vivo (Rat) | - |

| M5 | Defluorination | -18 | In Vitro (RLMs), In Vivo (Rat) | - |

| M6 | Dechlorination | -34 | In Vitro (RLMs), In Vivo (Rat) | - |

| CN1 | Cyano adduct | +25 (from iminium) | In Vitro (RLMs with KCN) | Trapped intermediate from N-methyl piperazine metabolism. |

| GSH1 | GSH conjugate | +305 (from iminoquinone) | In Vitro (RLMs with GSH) | Trapped intermediate from phenyl amine ring metabolism. |

Metabolic Stability Parameters in Human Liver Microsomes (HLMs) [3] [4]

- In vitro Half-life (t₁/₂): 21.33 minutes

- Intrinsic Clearance (CLᵢₙₜ): 32.5 µL/min/mg

- Extraction Ratio: Moderate, indicating good bioavailability

Experimental Protocols for Metabolite Identification

The identification of these metabolites was based on the following detailed experimental methodologies [1] [2].

In Silico Prediction

- Software Used: The WhichP450 module of the StarDrop software package was used to predict the most vulnerable sites of metabolism and the major CYP450 isoforms involved [1] [2].

- Reactive Metabolites: The XenoSite reactivity model was used to predict the potential of the molecule to form reactive intermediates [2].

In Vitro Incubation and Sample Preparation

- Incubation System: this compound was incubated with Rat Liver Microsomes (RLMs) or isolated perfused rat hepatocytes in the presence of NADPH to support enzymatic activity [1].

- Trapping Reactive Intermediates:

- To trap iminium ions formed from the N-methyl piperazine ring, incubations were conducted with 1.0 mM potassium cyanide (KCN), leading to stable cyano adducts [1] [2].

- To trap iminoquinone intermediates formed from the phenyl amine ring, incubations were conducted with 1.0 mM glutathione (GSH), leading to stable GSH conjugates [1] [2].

- Sample Extraction: Proteins from the incubation matrix were precipitated to extract ZFB and its metabolites for analysis [1].

In Vivo Study in Rats

- Dosing: Sprague Dawley rats received this compound (10 mg kg⁻¹) via oral gavage [1] [2].

- Sample Collection: Urine was collected over specific intervals (0–120 hours) post-dosing, filtered, and stored at -70 °C until analysis [1] [2].

Instrumental Analysis: LC-IT-MS

- Apparatus: An Agilent HPLC 1200 series coupled to an Agilent 6320 Ion Trap Mass Spectrometer was used [1] [2].

- Chromatography:

- Mass Spectrometry:

Metabolic Pathways and Reactive Intermediates

The diagram below summarizes the major Phase I metabolic pathways and the subsequent formation of reactive intermediates for this compound.

This roadmap illustrates how this compound is metabolized. The N-methyl piperazine ring is a primary site for N-demethylation (M1), which can undergo further oxidation to form a reactive iminium ion. The phenyl amine ring can be oxidized to form a reactive iminoquinone intermediate. These reactive species are electrophilic and can covalently bind to cellular proteins, potentially leading to idiosyncratic toxicities. Their formation provides a plausible mechanistic explanation for the hepatobiliary and renal disorders noted as side effects in some patients [1] [2].

References

- 1. Profiling of in vivo , in vitro and reactive this compound metabolites using... [pubs.rsc.org]

- 2. Profiling of in vivo, in vitro and reactive this compound metabolites ... [pmc.ncbi.nlm.nih.gov]

- 3. Estimation of this compound metabolic stability in human liver ... [sciencedirect.com]

- 4. Estimation of this compound metabolic stability in human liver ... [pubmed.ncbi.nlm.nih.gov]

Zorifertinib reactive metabolite identification GSH conjugates cyano adducts

Metabolite Identification Summary

The following tables summarize the in vitro and in vivo metabolites of Zorifertinib (ZFB) identified using Liquid Chromatography Ion-Trap Mass Spectrometry (LC-IT-MS) [1] [2].

Table 1: In Vitro Metabolites of this compound

| Metabolite Category | Quantity Identified | Metabolic Pathways / Reactions |

|---|---|---|

| Phase I Metabolites | 6 | N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1]. |

| Phase II Metabolites | 3 | Information not specified in abstract [2]. |

| Reactive Intermediate Adducts | 7 | Four GSH conjugates and three cyano adducts [1] [2]. |

Table 2: In Vivo Metabolites of this compound

| Metabolite Category | Quantity Identified | Metabolic Pathways / Reactions |

|---|---|---|

| Phase I Metabolites | 6 | N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1]. |

| Phase II Metabolites | 3 | Direct sulphate and glucuronic acid conjugation with ZFB [1]. |

Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the study [1] [2].

In Vitro Metabolite Profiling

- Incubation System: this compound was incubated with isolated perfused rat liver hepatocytes and rat liver microsomes (RLMs) [1] [2].

- Trapping Reactive Intermediates: To stabilize and identify reactive intermediates, incubations with RLMs were also performed in the presence of 1.0 mM potassium cyanide (KCN) and 1.0 mM glutathione (GSH) [1] [2]. The N-methyl piperazine ring forms iminium intermediates trapped by KCN, while the phenyl amine ring can form iminoquinone intermediates trapped by GSH [1].

- Sample Extraction: ZFB and its metabolites were extracted from the incubation matrix using protein precipitation [1] [2].

In Vivo Metabolite Profiling

- Animal Model: Sprague Dawley rats were housed in metabolic cages and administered ZFB (10 mg kg⁻¹) via oral gavage [1] [2].

- Sample Collection: Urine was collected at specific time intervals (0, 6, 12, 18, 24, 48, 72, 96, and 120 hours) after dosing [1] [2].

- Sample Storage: The collected urine samples were filtered and stored at -70 °C until analysis [1] [2].

Instrumentation and Analysis

- Chromatography: An Agilent HPLC 1200 series with an Eclipse Plus C18 column was used for separation [1] [2].

- Mass Spectrometry: Detection was performed using an Agilent 6320 Ion Trap mass spectrometer with positive electrospray ionization (ESI) [1] [2].

- Data Acquisition: Mass Hunter software was used to control the instrument and acquire data. Metabolite dissociation was achieved using collision-induced dissociation (CID) [1] [2].

Experimental Workflow Diagrams

The following diagram outlines the overall experimental workflow for identifying reactive metabolites of this compound.

Overall experimental workflow for this compound metabolite profiling.

The diagram below illustrates the specific bioactivation pathways and trapping mechanisms for reactive intermediates.

Bioactivation pathways and trapping of reactive intermediates.

References

Zorifertinib pharmacokinetics absorption distribution metabolism excretion

Metabolism of Zorifertinib

This compound undergoes extensive metabolism, generating multiple phase I and phase II metabolites, as well as reactive intermediates [1].

The table below summarizes the experimentally observed metabolites of this compound:

| Metabolite Type | Quantity Identified | Key Metabolic Reactions |

|---|---|---|

| In Vivo Phase I | 6 | N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1] |

| In Vivo Phase II | 3 | Direct sulphate and glucuronic acid conjugation [1] |

| In Vitro Phase I | 6 | N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1] |

| In Vitro Phase II | 3 | Conjugation reactions [1] |

| Reactive Intermediates | 7 (4 GSH conjugates, 3 cyano adducts) | Bioactivation of the N-methyl piperazine and phenyl amine rings [1] |

Key Metabolic Pathways and Bioactivation: The N-methyl piperazine ring is a primary site of metabolism, undergoing Phase I metabolism to form iminium ion intermediates. These reactive intermediates were trapped and identified using potassium cyanide (KCN) and glutathione (GSH) during in vitro incubations with Rat Liver Microsomes (RLMs) [1]. The formation of these reactive intermediates is a crucial area of investigation as they may be associated with the drug's observed toxicities [1].

Distribution and Blood-Brain Barrier Penetration

This compound was explicitly designed to penetrate the central nervous system and has demonstrated a superior ability to control intracranial lesions in clinical trials [2].

- Design Principle: this compound is the first EGFR-TKI designed as a non-substrate for blood-brain barrier (BBB) efflux proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This design allows it to achieve 100% penetration of the blood-brain barrier, a key differentiator from other drugs in its class [2].

- Clinical Evidence: The EVEREST phase III trial demonstrated that this compound significantly benefits patients with NSCLC and CNS metastases. The trial reported an intracranial Progression-Free Survival (PFS) of 17.9 months and reduced the risk of intracranial progression or death by 37% [2].

Experimental Protocols and Models

The following diagram illustrates the key experimental workflow used in metabolite profiling and identification for this compound, based on the research details [1]:

Experimental workflow for this compound metabolite profiling

Detailed Methodologies:

- In Silico Prediction: Metabolic soft spots and the regioselectivity of major CYP450 isoforms were predicted using the WhichP450 module in the StarDrop software package [1].

- In Vitro Metabolism: Metabolites were generated by incubating this compound with isolated perfused rat liver hepatocytes and Rat Liver Microsomes (RLMs). To capture reactive intermediates, incubations with RLMs were also performed in the presence of 1.0 mM potassium cyanide (KCN) and 1.0 mM glutathione [1].

- In Vivo Metabolism: this compound was administered to Sprague Dawley rats via oral gavage (10 mg kg⁻¹). Urine samples were collected at specific intervals over 120 hours for metabolite analysis [1].

- Analytical Conditions:

- Instrumentation: An Agilent HPLC 1200 series coupled to an Agilent 6320 Ion Trap mass spectrometer with a positive electrospray ionization (ESI) source was used [1].

- Chromatography: Separation was achieved using an Agilent eclipse plus C18 column (150 mm × 2.1 mm, 3.5 µm) with a gradient mobile phase of 0.1% formic acid and acetonitrile over a 65-minute run time [1].

Key Takeaways for Researchers

- Metabolic Profile: this compound has a complex metabolic fate, with extensive Phase I transformations and the potential for bioactivation to reactive species, which may inform toxicity studies [1].

- Successful CNS Targeting: Its design as a non-efflux substrate at the BBB has proven clinically successful, validating an important approach for designing drugs intended to treat CNS metastases [2].

- Research Applications: The described in silico, in vitro, and in vivo models provide a robust framework for the comprehensive metabolite profiling of novel small molecules [1].

References

Zorifertinib EGFR exon 19 deletion L858R mutation inhibition IC50

Biochemical and Cellular IC50 Data of Zorifertinib

The table below summarizes the key quantitative inhibitory data for this compound against different forms of the EGFR kinase.

| Target / Cell Line | Assay Type | IC50 Value | Description / Context |

|---|---|---|---|

| EGFR (L858R) [1] [2] | Cell-free biochemical assay | 0.2 nM [1] [2] | At Km ATP concentrations [2] |

| EGFR (exon 19Del) [1] [2] | Cell-free biochemical assay | 0.2 nM [1] [2] | At Km ATP concentrations [2] |

| EGFR (WT) [1] [2] | Cell-free biochemical assay | 0.3 nM [1] [2] | At Km ATP concentrations [2] |

| H3255 cells (L858R) [1] | Cellular proliferation | 7 nM [1] | 72-hour incubation by MTS assay [1] |

| PC-9 cells (exon 19Del) [1] | Cellular proliferation | 7.7 nM [1] | 72-hour incubation by MTS assay [1] |

| PC-9 cells (exon 19Del) [1] | Cellular phosphorylation | 7.4 nM [1] | Inhibition of mutant EGFR phosphorylation [1] |

Detailed Experimental Protocols

To ensure experimental reproducibility, here are the detailed methodologies for key assays from the search results.

Kinase Assay for IC50 Determination (Cell-free)

This protocol assesses the direct inhibition of EGFR enzymes [1].

- Principle: Homogeneous Time-Resolved Fluorescence (HTRF) [1].

- Enzyme Concentrations:

- EGFR wild type: 0.1 nM

- EGFR L858R: 0.03 nM

- EGFR Exon19Del: 0.026 nM [1]

- ATP Concentrations: Used at the Km values for each enzyme (0.8 μM for WT, 4 μM for L858R, 25 μM for Exon19Del) [1].

- Procedure:

- Incubate ATP and a biotinylated peptide substrate with serially diluted this compound in a 384-well plate [1].

- Start the reaction by adding the EGFR kinase [1].

- After 30 minutes, stop the reaction with a detection reagent containing Streptavidin-XL665 and an Europium cryptate-labeled antibody [1].

- Measure fluorescence at 615 nm and 665 nm after one hour. The signal ratio (665 nm/615 nm) is proportional to kinase activity [1].

- Data Analysis: The IC50 value is calculated using a four-parameter logistic fit [1].

Cell Proliferation Assay (Cellular)

This protocol measures the inhibition of cell growth in mutant-derived cell lines [1].

- Cell Lines: PC-9 (exon 19Del), H3255 (L858R), H838 (wild-type) [1].

- Procedure:

- Seed cells in 96-well plates and incubate overnight [1].

- Expose cells to a concentration range of this compound (e.g., 0.0003 μM to 30 μM) for 72 hours [1].

- Measure cell proliferation using a reagent like MTS or MTT, following the manufacturer's protocol [1].

- Record absorbance with a plate reader [1].

- Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) from the absorbance readings [1].

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor (EGFR-TKI). It binds to the intracellular kinase domain of EGFR, blocking the ATP-binding site and inhibiting its enzymatic activity. This inhibition prevents the auto-phosphorylation of EGFR and subsequent activation of downstream pro-survival and proliferative signaling pathways, such as MAPK/ERK and PI3K/Akt, leading to cancer cell apoptosis [3].

The following diagram illustrates the signaling pathway and mechanism of this compound action.

This compound inhibits mutant EGFR signaling, inducing apoptosis.

Clinical Significance and CNS Penetration

The potent biochemical and cellular inhibition by this compound translates directly into its primary clinical application. Its key differentiator is its high blood-brain barrier (BBB) penetration, as it is designed as a non-efflux substrate [4].

- Approved Indication: First-line treatment for adult patients with locally advanced or metastatic EGFR-mutant (exon 19 deletion or L858R) NSCLC with central nervous system (CNS) metastases [4].

- Clinical Evidence: The phase 3 EVEREST trial demonstrated that this compound significantly improved systemic and intracranial progression-free survival (PFS) compared to first-generation EGFR-TKIs (gefitinib/erlotinib) [5] [6].

References

- 1. This compound (AZD3759) | EGFR inhibitor | Mechanism [selleckchem.com]

- 2. This compound (AZD3759) | EGFR Inhibitor [medchemexpress.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound Receives NMPA Approval for EGFR+ NSCLC ... [onclive.com]

- 5. First-line this compound for EGFR-mutant non-small cell lung ... [sciencedirect.com]

- 6. First-line this compound for EGFR-mutant non-small cell lung ... [pubmed.ncbi.nlm.nih.gov]

Zorifertinib Clinical Trial Protocol: EVEREST Study (NCT03653546) - Comprehensive Application Notes for Researchers

Then, I will now begin writing the main body of the content.

Introduction and Clinical Unmet Need

Central nervous system (CNS) metastases represent a frequent and challenging complication in patients with epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC), conferring a particularly poor prognosis and limited therapeutic options. While EGFR-tyrosine kinase inhibitors (EGFR-TKIs) have revolutionized treatment for advanced EGFR-mutant NSCLC, their efficacy against CNS metastases has been limited by inadequate blood-brain barrier (BBB) penetration. Prior to the EVEREST trial, evidence for EGFR-TKI efficacy in this patient population primarily derived from subgroup analyses, single-arm studies, or retrospective analyses with significant methodological limitations, including small sample sizes, selection of patients with minimal intracranial disease, and non-mandatory routine CNS imaging [1]. This left a substantial unmet medical need for a systematically evaluated therapeutic agent specifically designed to address the unique challenges of CNS metastases.

Zorifertinib (AZD3759) represents a novel therapeutic approach to this clinical challenge as the first EGFR-TKI specifically designed and developed for patients with CNS metastases. Unlike other EGFR-TKIs, this compound is not a substrate of P-glycoprotein or breast cancer resistance protein, achieving complete blood-brain barrier penetration (100% in studies) compared to the substantially lower penetration rates of first- and second-generation EGFR-TKIs (1.13%-3.3%) and even third-generation agents like osimertinib (2.5%-16%) [1]. This pharmacological profile addressed a fundamental limitation of existing therapies and formed the rationale for the pivotal EVEREST trial, which was specifically designed as the first randomized controlled trial conducted exclusively in patients with advanced EGFR-mutant NSCLC and CNS metastases [2] [1].

EVEREST Trial Design and Methodology

Trial Structure and Patient Population

The EVEREST trial (NCT03653546) was a phase 3, multi-national, randomized, open-label study designed to compare the efficacy and safety of first-line this compound versus first-generation EGFR-TKIs in treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases. The trial employed a 1:1 randomization scheme, allocating 220 patients to the this compound arm and 219 patients to the control arm (gefitinib n = 211 [96.3%], erlotinib n = 8 [3.7%]) [2] [1]. Patient recruitment occurred between February 1, 2019, and January 12, 2021, with the data cutoff for the primary analysis set on July 12, 2022 [1].

Key eligibility criteria required patients to have histologically or cytologically confirmed advanced NSCLC with confirmed EGFR sensitizing mutations (exon 19 deletion or L858R), at least one measurable CNS metastasis as per Response Assessment in Neuro-Oncology Brain Metastasis (RANO-BM) criteria, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Importantly, the trial included patients with both symptomatic and asymptomatic CNS metastases, provided they had not received prior radiation therapy for these lesions. This inclusive approach addressed a broader clinical population than many previous studies [2] [1]. Baseline characteristics were well-balanced between treatment arms, with the majority of patients having the EGFR L858R mutation (55%) or more than three CNS lesions (54%) [2].

Treatment Regimens and Study Endpoints

Patients in the investigational arm received This compound 200 mg orally twice daily, while those in the control arm received either gefitinib 250 mg or erlotinib 150 mg orally once daily. Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent. The trial protocol permitted subsequent therapies after progression, with a notable proportion of patients in both arms receiving third-generation EGFR-TKIs upon disease progression [2] [1].

The trial employed a comprehensive endpoint assessment strategy with the primary endpoint being blinded independent central review (BICR)-assessed progression-free survival (PFS) according to RECIST 1.1 criteria. Key secondary endpoints included intracranial PFS (assessed by BICR using modified RECIST 1.1 for brain metastases and by investigators using RANO-BM criteria), objective response rate (ORR), duration of response (DOR), overall survival (OS), and safety profiles. The use of multiple assessment methodologies for intracranial efficacy provided robust and complementary data on CNS activity [2] [1].

Table 1: EVEREST Trial Design Overview

| Trial Aspect | Specification |

|---|---|

| ClinicalTrials.gov Identifier | NCT03653546 |

| Phase | 3 |

| Study Design | Randomized, open-label, multi-national |

| Randomization | 1:1 (this compound:Control) |

| Patient Population | Treatment-naive EGFR-mutant NSCLC with CNS metastases |

| Sample Size | 439 patients |

| Interventions | Experimental: this compound 200 mg twice daily Control: Gefitinib 250 mg once daily or Erlotinib 150 mg once daily | | Primary Endpoint | BICR-assessed PFS per RECIST 1.1 | | Key Secondary Endpoints | Intracranial PFS, ORR, DOR, OS, safety |

Key Results and Efficacy Outcomes

Primary Efficacy Endpoints

The EVEREST trial met its primary endpoint, demonstrating a statistically significant improvement in systemic PFS with this compound compared to first-generation EGFR-TKIs. The median PFS was 9.6 months in the this compound arm versus 6.9 months in the control arm, corresponding to a hazard ratio (HR) of 0.719 (95% confidence interval [CI], 0.580-0.893; p = 0.0024) [2]. This represents a 28.1% reduction in the risk of disease progression or death with this compound, establishing its superiority in controlling systemic disease in this challenging patient population with CNS metastases.

Intracranial Efficacy

The most compelling efficacy data emerged from the intracranial analyses, where this compound demonstrated substantial superiority. When assessed by BICR using modified RECIST 1.1 criteria for brain metastases, this compound achieved a median intracranial PFS that was significantly prolonged compared to control, with a HR of 0.467 (95% CI, 0.352-0.619) [2]. This represents a 53.3% reduction in the risk of intracranial progression. Similarly, when assessed by investigators using RANO-BM criteria, the intracranial PFS benefit remained significant (HR, 0.627; 95% CI, 0.466-0.844) [2]. These consistent findings across different assessment methodologies robustly demonstrate this compound's enhanced efficacy in controlling CNS metastases, directly addressing the clinical challenge of inadequate BBB penetration with earlier-generation EGFR-TKIs.

Overall Survival and Subsequent Therapies

At the time of data cutoff, overall survival data remained immature, with the estimated median OS being 37.3 months with this compound and 31.8 months with control (HR, 0.833; 95% CI, 0.524-1.283) [2]. Importantly, the protocol permitted subsequent therapies after progression, and a substantial proportion of patients received third-generation EGFR-TKIs following discontinuation of study treatment. The investigators noted that sequential use of this compound followed by third-generation EGFR-TKIs showed the potential to prolong patients' survival, suggesting a viable treatment strategy for this population [2] [1]. This sequential approach may be particularly relevant given that 59.0% of patients developed EGFR T790M mutation upon progressive disease in the phase 2 CTONG1702 study of this compound [1].

Table 2: Key Efficacy Outcomes from EVEREST Trial

| Efficacy Parameter | This compound (n=220) | Control (n=219) | Hazard Ratio (95% CI) | P-value |

|---|---|---|---|---|

| Median PFS (months) | 9.6 | 6.9 | 0.719 (0.580-0.893) | 0.0024 |

| Intracranial PFS (BICR, mRECIST 1.1) | Not reported | Not reported | 0.467 (0.352-0.619) | Not reported |

| Intracranial PFS (Investigator, RANO-BM) | Not reported | Not reported | 0.627 (0.466-0.844) | Not reported |

| Median OS (months) | 37.3 | 31.8 | 0.833 (0.524-1.283) | Immature data |

| EGFR Subtypes | ||||

| Exon 19 Deletion | Not reported | Not reported | 0.684 (0.505-0.926) | Not reported |

| L858R Mutation | Not reported | Not reported | 0.762 (0.568-1.021) | Not reported |

Safety Profile and Management

The safety analysis of the EVEREST trial revealed that this compound had a manageable safety profile consistent with previously reported data on the drug [2]. The adverse events observed were characteristic of EGFR-TKI class effects, with no unexpected toxicities emerging. The most common adverse events associated with this compound included rash, diarrhea, and elevated transaminases, which were generally manageable with appropriate supportive care and dose modifications when necessary [2].

While the published excerpts from the EVEREST trial do not provide comprehensive quantitative data on adverse event rates, they note that the safety profile of this compound was considered acceptable in the context of its clinical benefits, particularly given the challenging patient population with CNS metastases who have limited therapeutic options [2]. The adverse events reported were consistent with those observed in earlier phase studies of this compound, including the phase 1 BLOOM study and phase 2 CTONG1702 study, which provided preliminary safety data leading to the phase 3 trial [1]. As with all EGFR-TKIs, appropriate monitoring and proactive management of characteristic adverse events are essential for optimizing treatment duration and maintaining patients' quality of life.

Experimental Protocols and Methodologies

Patient CNS Assessment Protocol

The EVEREST trial implemented a comprehensive CNS assessment protocol to ensure accurate evaluation of intracranial disease activity. All patients underwent contrast-enhanced brain MRI at baseline, with follow-up scans conducted every 6 weeks during the first 48 weeks, and subsequently every 12 weeks until documented CNS progression. The imaging assessment followed a dual-review process incorporating both BICR using modified RECIST 1.1 criteria for brain metastases and investigator assessment using RANO-BM criteria [2] [1]. This rigorous approach minimized assessment bias and provided robust data on intracranial efficacy.

The specific assessment protocol required:

- Standardized MRI parameters across all study sites to ensure consistency in image quality

- Centralized imaging review by qualified radiologists blinded to treatment assignment

- Simultaneous assessment of systemic and intracranial disease to comprehensively characterize disease progression patterns

- Independent adjudication committee for discordant cases between BICR and investigator assessments

EGFR Mutation Testing Methodology

The EVEREST trial employed rigorous molecular testing methodologies to confirm EGFR mutation status, which was a key eligibility criterion. The testing approach utilized next-generation sequencing (NES) platforms applied to either tumor tissue or circulating tumor DNA (ctDNA) from plasma samples [1]. The specific protocol involved:

- Tumor tissue testing: Formalin-fixed paraffin-embedded (FFPE) tumor samples with minimum tumor content of 20% were analyzed using the QIASeq Comprehensive Cancer Panel (275 genes) by MEDx TMC [1]

- ctDNA testing: Plasma samples collected in cell-free DNA collection tubes were processed within 72 hours of collection, with DNA extraction and library preparation following standardized protocols

- Centralized testing confirmation: All EGFR mutation results were confirmed through a central laboratory to ensure consistency across the multi-national trial sites

This comprehensive testing strategy ensured accurate patient selection while also facilitating exploratory analyses of potential biomarkers of response.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and EGFR Signaling Pathway

This compound exerts its therapeutic effect through potent inhibition of EGFR signaling pathways, with distinctive pharmacokinetic properties that enable enhanced CNS penetration. The following Graphviz diagram illustrates the drug mechanism and key signaling pathways:

This diagram illustrates this compound's unique dual mechanism: direct EGFR kinase inhibition combined with complete BBB penetration due to not being a substrate for efflux transporters P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP). This distinguishes it from other EGFR-TKIs that have limited CNS penetration due to active efflux at the BBB [1].

EVEREST Trial Patient Flow and Assessment Schedule

The following workflow diagram outlines the key stages of patient participation in the EVEREST trial, from screening through follow-up:

This workflow highlights the comprehensive assessment strategy employed in the EVEREST trial, particularly the rigorous imaging schedule and dual review processes that ensured robust efficacy evaluation.

Discussion and Clinical Implications

The EVEREST trial represents a significant advancement in the therapeutic landscape for patients with EGFR-mutant NSCLC and CNS metastases, addressing a previously unmet need through a specifically designed EGFR-TKI with enhanced BBB penetration. The results demonstrate that this compound significantly improves both systemic and intracranial PFS compared to first-generation EGFR-TKIs, with a particularly dramatic improvement in intracranial disease control (HR 0.467) [2]. This establishes this compound as a novel first-line option for this challenging patient population.

The trial findings have several important clinical implications. First, they validate the strategy of designing TKIs specifically for CNS penetration rather than relying on agents developed primarily for systemic disease control. Second, the potential for sequential therapy with this compound followed by third-generation EGFR-TKIs upon progression and T790M emergence offers a promising long-term treatment strategy that may optimize overall survival outcomes [2] [1]. Finally, the particularly pronounced benefit in patients with the L858R mutation is noteworthy, as this subgroup has historically derived less benefit from some third-generation EGFR-TKIs like osimertinib (HR 1.0 in the FLAURA trial) [1].

From a drug development perspective, the EVEREST trial provides a model for future CNS metastasis trials, demonstrating the importance of dedicated studies in this population rather than relying on subgroup analyses. The use of multiple CNS assessment methodologies and mandatory baseline and follow-up CNS imaging sets a new standard for rigorous evaluation of intracranial efficacy. As the first randomized controlled trial exclusively enrolling patients with EGFR-mutant NSCLC and CNS metastases, EVEREST provides practice-changing evidence that will inform future treatment guidelines and clinical practice in this area of high unmet need [2] [1].

References

Zorifertinib administration first-line EGFR mutant NSCLC CNS metastases

Clinical Application Notes

Zorifertinib (AZD3759) is a novel EGFR tyrosine kinase inhibitor (TKI) specifically engineered for high blood-brain barrier (BBB) penetration by avoiding efflux transport proteins like P-glycoprotein and breast cancer resistance protein, achieving nearly complete BBB penetration [1] [2] [3].

Indication and Regulatory Status

- Approved Indication: First-line treatment for adults with locally advanced or metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R mutations and central nervous system (CNS) metastases [3].

- Regulatory Approval: Approved by China's National Medical Products Administration (NMPA) in November 2024 [3].

Efficacy Data from the EVEREST Trial

The phase 3 EVEREST trial established this compound's superiority over first-generation EGFR-TKIs (gefitinib or erlotinib) in patients with EGFR-mutant NSCLC and CNS metastases [4].

Table 1: Key Efficacy Outcomes from the EVEREST Phase 3 Trial

| Endpoint | This compound | Control (Gefitinib/Erlotinib) | Hazard Ratio (HR) | P-value |

|---|---|---|---|---|

| Median Progression-Free Survival (PFS) | 9.6 months | 6.9 months | 0.719 (95% CI: 0.580-0.893) | 0.0024 [4] |

| Intracranial PFS (BICR per mRECIST1.1) | 17.9 months [3] | Not Reported | 0.467 (95% CI: 0.352-0.619) | 0.0018 [4] [3] |

| Overall Survival (OS) in T790M+ subsequential 3rd-gen TKI | 37.3 months (estimated) | 31.8 months (estimated) | 0.833 (95% CI: 0.524-1.283) | Immature Data [4] |

| Intracranial Objective Response Rate (ORR) | 75.0% [2] | Not Reported | - | - |

The trial demonstrated consistent PFS benefit across key subgroups, including patients with EGFR L858R mutations and those with more than 3 CNS lesions [4] [3].

Mechanism and Treatment Sequencing

This compound inhibits EGFR sensitizing mutations (exon 19Del, L858R). A key advantage is that the main acquired resistance mechanism is the EGFR T790M mutation, allowing for effective sequential therapy with third-generation EGFR-TKIs like osimertinib or aumolertinib [1]. This sequence offers a promising strategy to prolong overall survival [4] [1].

Diagram 1: Sequential Treatment Logic for Prolonged Survival. A key rationale for the first-line use of this compound is that disease progression is often driven by the acquired EGFR T790M mutation, which is subsequently treatable with third-generation EGFR-TKIs, creating a strategy to extend overall survival [1].

Detailed Administration Protocol

Dosing and Schedule

- Recommended Dosage: 200 mg taken orally twice daily [3].

- Dosage Form: Hydrochloride tablets [3].

- Administration: Can be taken with or without food [2].

Dose Modification Guidelines

Dose reductions are implemented to manage adverse events while maintaining treatment efficacy [1] [2].

Table 2: Dose Modification Scheme for Adverse Events

| Dose Level | Recommended Dose | Guidance and Evidence |

|---|---|---|

| Starting Dose | 250 mg - 300 mg twice daily | Higher doses used in early trials [1] [2]. |

| First Reduction | 200 mg twice daily | For recurrent Grade 2 or first occurrence of Grade 3 AEs [1] [2]. |

| Second Reduction | 150 mg twice daily | For recurrent Grade 3 AEs [1]. |

| Third Reduction | 100 mg twice daily | Case reports show maintained efficacy at this dose for over 7 years [2]. |

Toxicity Management Protocol

Management of common AEs involves dose modification and supportive care [1] [2].

Diagram 2: Adverse Event Management and Dose Modification Workflow. Most AEs are Grade 1-2 and manageable with supportive care and/or dose reduction [1] [2].

Key Considerations for Implementation

- Patient Selection: Ideal for treatment-naive patients with confirmed EGFR exon 19Del or L858R mutations and CNS metastases, including those with symptomatic or multiple (>3) brain lesions [4] [3].

- Resistance Monitoring: Conduct tissue or liquid biopsy at progression to test for T790M mutation, which opens the option for sequential third-generation TKI therapy [1].

- Long-term Management: Case reports demonstrate that patients can derive clinical benefit for many years, even at reduced doses, highlighting the importance of proactive and long-term toxicity management [1] [2].

References

- 1. mutant non‐small cell lung cancer (NSCLC) and untreated ... [pmc.ncbi.nlm.nih.gov]

- 2. Durable response to first-line treatment with AZD3759 ... [pfmjournal.org]

- 3. This compound Receives NMPA Approval for EGFR+ NSCLC ... [onclive.com]

- 4. First-line this compound for EGFR-mutant non-small cell lung ... [pubmed.ncbi.nlm.nih.gov]

Zorifertinib LC-MS/MS analytical method quantification plasma CSF

Framework for an LC-MS/MS Method for Zorifertinib

For developing a robust LC-MS/MS method for this compound in biological matrices like plasma and cerebrospinal fluid (CSF), the following parameters should be established and validated.

Table 1: Key Method Parameters and Proposed Targets

| Parameter | Specification | Note / Example from Analogous Methods |

|---|---|---|

| Analytes | This compound and potential metabolites [1] | Specific metabolite identification for this compound is not detailed in the search results. |

| Sample Preparation | Protein Precipitation (PPT) [2] | PPT with acetonitrile is simple and high-throughput, as used for ASK120067 [2]. |

| Chromatography Column | C18 (e.g., BEH C18, 1.7 µm, 2.1 × 50 mm) [2] | Provides efficient separation for similar EGFR-TKIs. |

| Mobile Phase | A: 5mM Ammonium Acetate in Water (0.1% Formic Acid) B: Acetonitrile [2] | A gradient elution is typically used for optimal separation. | | Flow Rate | ~0.4 mL/min [2] | | | Mass Spectrometry | Positive ESI, MRM mode [2] | The specific precursor-to-product ion transitions for this compound would need to be determined experimentally. | | Calibration Range | To be determined empirically | Must cover expected pharmacokinetic concentrations. A method for osimertinib was linear from 40-1000 nM in plasma [3]. | | Critical Consideration | Nonspecific binding to container surfaces [3] | A method for osimertinib noted significant adsorption loss in CSF (45.5%), which was mitigated by protein addition [3]. |

The workflow for method development and application, from sample collection to data analysis, can be visualized as follows:

Experimental Protocol Outline

Here is a detailed protocol structured for application notes, based on methods for analogous compounds [3] [2].

Instrumentation and Reagents

- LC-MS/MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

- Chemicals: this compound reference standard, internal standard (e.g., a stable isotope-labeled analog of this compound), HPLC-grade acetonitrile and methanol, ammonium acetate, formic acid.

- Biological Matrices: Control human plasma and CSF.

Sample Preparation Procedure

- Thaw and Mix: Thaw frozen plasma and CSF samples on ice or in a refrigerator and mix thoroughly.

- Aliquot: Aliquot a precise volume (e.g., 50-100 µL) of sample into a microcentrifuge tube.

- Add Internal Standard: Add a known volume of the internal standard working solution.

- Protein Precipitation: Add a volume of ice-cold acetonitrile (e.g., 3-4 times the sample volume) to precipitate proteins.

- Vortex and Centrifuge: Vortex-mix vigorously for several minutes, then centrifuge at high speed (e.g., 13,000-15,000 × g) for 10 minutes at 4°C.

- Collect Supernatant: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Chromatography:

- Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

- Mobile Phase: (A) 5 mM ammonium acetate in water with 0.1% formic acid; (B) acetonitrile.

- Gradient Elution: Optimize a gradient program. An example for a similar TKI started at 10% B, increased to 90% B over 2.5 minutes, held, then re-equilibrated [2].

- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 2-10 µL.

- Mass Spectrometry:

- Ionization Mode: Positive electrospray ionization (ESI+).

- Operation Mode: Multiple Reaction Monitoring (MRM). The specific MRM transitions must be optimized by infusing a standard solution.

- Source Parameters: Optimize desolvation temperature, capillary voltage, and gas flows.

- Chromatography:

Validation Parameters A bioanalytical method must be validated according to regulatory guidelines (e.g., FDA/EMA). Key parameters include:

- Selectivity and Specificity: No significant interference from blank matrix at the retention times of the analyte and IS.

- Linearity and Calibration Curve: A linear model with a correlation coefficient (r²) > 0.99 over the defined range.

- Accuracy and Precision: Within ±15% of the nominal concentration for QC samples (except at LLOQ, which is ±20%).

- Recovery and Matrix Effect: Consistent and high recovery with minimal ion suppression/enhancement.

- Stability: Establish stability of this compound in matrix under various conditions (bench-top, freeze-thaw, long-term frozen).

Critical Considerations for this compound Quantification

- Nonspecific Binding: The search results highlight a critical issue for EGFR inhibitors in CSF. One study found osimertinib strongly adsorbed to storage containers, with a mean loss of 45.5% in CSF [3]. This loss was significantly reduced (to 5.8%) by adding protein to the CSF, a strategy you may need to test for this compound.

- CSF Penetration as a Key Metric: this compound was specifically designed for high blood-brain barrier penetration [1]. Therefore, a primary application of your method will be to determine the concentration of the drug in CSF relative to plasma, a key pharmacokinetic parameter for its efficacy in treating brain metastases [4] [1].

References

- 1. Durable response to first-line treatment with AZD3759 ... [pfmjournal.org]

- 2. Development of an LC–MS/MS method for quantifying ... [sciencedirect.com]

- 3. Development of an LC-MS/MS-based method for ... [pubmed.ncbi.nlm.nih.gov]

- 4. Efficacy, safety and dose selection of AZD3759 in patients with ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Zorifertinib in Combination and Sequential Therapy with Third-Generation EGFR-TKIs for Advanced EGFR-Mutant NSCLC

Introduction and Clinical Rationale

The management of EGFR-mutant non-small cell lung cancer (NSCLC) has been revolutionized by tyrosine kinase inhibitors (TKIs), yet the development of central nervous system (CNS) metastases remains a major therapeutic challenge. Zorifertinib (AZD3759) represents a novel therapeutic agent specifically engineered as a blood-brain barrier (BBB)-penetrant EGFR-TKI, designed to address the critical limitation of poor CNS drug exposure observed with earlier-generation TKIs [1]. The clinical efficacy of this compound was established in the pivotal phase 3 EVEREST trial, leading to its recent approval by China's National Medical Products Administration (NMPA) for first-line treatment of EGFR-mutant advanced or metastatic NSCLC with CNS metastases [1].

The scientific rationale for exploring this compound in combination and sequential therapy with third-generation EGFR-TKIs, such as osimertinib, is twofold. First, despite the superior CNS penetration of third-generation agents compared to earlier TKIs, a significant unmet need remains for patients with extensive or symptomatic CNS disease [2]. Second, resistance to first-line osimertinib frequently develops, often mediated by mechanisms such as MET amplification [3]. Strategic sequencing or combination of BBB-penetrant EGFR-TKIs with other targeted agents presents a promising approach to enhance intracranial disease control and overcome or delay resistance.

Clinical Evidence and Data Synthesis

Key Findings from the EVEREST Trial

The EVEREST trial was a landmark phase 3, randomized, international, multi-center study that compared this compound with first-generation EGFR-TKIs (gefitinib or erlotinib) in 439 treatment-naïve patients with EGFR-mutant NSCLC and CNS metastases [1]. The trial's primary results form the evidence base for this compound's efficacy.

Table 1: Efficacy Outcomes from the EVEREST Trial [1]

| Efficacy Endpoint | This compound (n=220) | Control (Gefitinib/Erlotinib) (n=219) | Hazard Ratio (HR) / p-value |

|---|---|---|---|

| Median Intracranial PFS | 17.9 months | Not Reported | HR, 0.63; P = 0.0018 |

| Median Systemic PFS | 9.6 months | 6.9 months | HR, 0.719; 95% CI, 0.580-0.893; P = 0.0024 |

| Intracranial Progression Risk | -- | -- | 37% reduction |

| Overall Survival (OS) - Immature Data | Trend toward improvement | -- | -- |

| OS in TKI-sequenced subgroup | 37.3 months | 31.8 months | HR, 0.833; 95% CI, 0.524-1.283 |

The safety profile of this compound was consistent with previously reported data for EGFR-TKIs, with no new safety signals identified [1]. The design of the EVEREST trial is summarized in the following workflow diagram.

Scientific Rationale for Combination and Sequencing

Research highlights the differential blood-brain barrier penetration capabilities of various EGFR-TKIs. Preclinical models demonstrate that third-generation TKIs like osimertinib achieve significantly higher brain-to-plasma concentration ratios (up to 3.41) compared to first-generation agents like gefitinib (0.21) [2]. This compound was uniquely designed as a non-BBB efflux protein substrate to maximize CNS penetration [1]. The following table compares the relevant properties of these agents.

Table 2: Comparison of BBB-Penetrant EGFR-TKIs for CNS Disease [1] [2]

| Property | This compound | Osimertinib (3rd Gen) | Erlotinib/Gefitinib (1st Gen) |

|---|---|---|---|

| BBB Penetration Rationale | Designed to avoid efflux pumps | High passive permeability, weak efflux substrate | Poor penetration, P-glycoprotein substrate |

| Key CNS Trial | EVEREST (Phase 3) | FLAURA (Phase 3) CNS subset | Subgroup analyses |

| Intracranial PFS | 17.9 months | Not Reached (vs 13.9 mos control) | Inferior to newer agents |

| Systemic PFS | 9.6 months | 18.9 months (overall population) | ~6-12 months (variable) |

| Role in CNS Mets | First-line specific for CNS disease | First-line for systemic disease (with CNS activity) | Limited, less effective for CNS |

| Resistance Coverage | Sensitizing EGFR mutations | Sensitizing & T790M mutations | Sensitizing mutations only |

The therapeutic strategy involving these agents can be visualized as a logical pathway for managing EGFR+ NSCLC with CNS metastases.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Penetration Assay

Objective: To quantitatively evaluate and compare the BBB penetration potential of this compound, osimertinib, and first-generation EGFR-TKIs using an in vitro model.

Materials:

- Test compounds: this compound, osimertinib, gefitinib, erlotinib.

- In vitro BBB model kit (e.g., co-culture of brain endothelial cells, astrocytes, and pericytes).

- Transwell plates (12-well, 3.0 µm pore size).

- LC-MS/MS system for bioanalysis.

- HBSS (Hanks' Balanced Salt Solution) buffer.

Methodology:

- Model Establishment: Seed brain endothelial cells on the apical side of the Transwell insert. Co-culture with astrocytes and pericytes on the basolateral side. Allow the model to mature for 5-7 days, monitoring Transendothelial Electrical Resistance (TEER) until it stabilizes above 150 Ω·cm².

- Dosing: Prepare a 10 µM solution of each TKI in HBSS. Apply 0.5 mL of the dosing solution to the apical (donor) compartment. Add 1.5 mL of fresh HBSS to the basolateral (receiver) compartment.

- Sampling: At pre-determined time points (e.g., 15, 30, 60, 120, and 240 minutes), collect 200 µL from the basolateral compartment and replace with an equal volume of fresh pre-warmed HBSS.

- Bioanalysis: Quantify the concentration of each TKI in the samples using a validated LC-MS/MS method.

- Data Analysis: Calculate the apparent permeability (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A × C0), where dQ/dt is the transport rate, A is the membrane surface area, and C0 is the initial donor concentration.

Protocol 2: In Vivo Efficacy Study in an Intracranial Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound as a monotherapy and in combination with osimertinib against EGFR-mutant NSCLC brain metastases in a murine model.

Materials:

- Immunocompromised mice (e.g., NSG or nude mice).

- EGFR-mutant NSCLC cell line (e.g., PC-9 or HCC827).

- Bioluminescence imaging (BLI) system.

- Formulations of this compound and osimertinib for oral gavage.

Methodology:

- Intracranial Inoculation: Anesthetize mice and fix them in a stereotactic frame. Inoculate 1x10^5 luciferase-transduced NSCLC cells in 2 µL of PBS into the right striatum (2 mm lateral and 0.5 mm anterior to bregma, at a 3 mm depth).

- Randomization and Dosing: One week post-inoculation, confirm tumor engraftment via BLI. Randomize mice into 4 groups (n=8-10/group):

- Group 1: Vehicle control (oral gavage, daily)

- Group 2: this compound (e.g., 25 mg/kg, twice daily)

- Group 3: Osimertinib (e.g., 25 mg/kg, daily)

- Group 4: Combination of this compound and Osimertinib Treat mice for 4-6 weeks.

- Monitoring: Perform BLI weekly to monitor intracranial tumor growth. Record mouse body weight twice weekly as a measure of tolerability.

- Terminal Analysis: At the study endpoint, euthanize mice. Collect brains for further analysis, including H&E staining and immunohistochemistry for cleaved caspase-3 (apoptosis) and Ki-67 (proliferation).

- Statistical Analysis: Compare BLI signal over time and survival between groups using ANOVA and Log-rank tests, respectively.

Emerging Clinical Combinations and Future Directions

Recent data from the 2025 ASCO Annual Meeting highlights the evolving landscape of overcoming resistance in EGFR-mutant NSCLC, providing context for future this compound combination strategies [3].

- MET Inhibition Combination: The phase 3 SACHI trial demonstrated that combining the MET TKI savolitinib with osimertinib significantly improved progression-free survival (PFS: 8.2 vs. 4.5 months) in patients with MET-amplified, EGFR-mutant NSCLC who progressed on a prior EGFR-TKI [3]. This validates the strategy of vertical EGFR/MET inhibition post-resistance.

- Continuation of EGFR Backbone: The SAVANNAH trial underscored the importance of continuing the osimertinib backbone when adding savolitinib, which also showed superior CNS efficacy compared to MET inhibition alone [3]. This principle supports maintaining EGFR suppression with a potent CNS-penetrant TKI when treating CNS metastases.

- All-Comer Strategies: The MARIPOSA-2 trial established amivantamab (an EGFR-MET bispecific antibody) plus chemotherapy as an effective "all-comer" strategy after osimertinib failure, showing benefit regardless of the specific resistance mechanism [3].

These emerging paradigms suggest that this compound could be strategically positioned either as a potent CNS-active backbone in similar biomarker-driven combinations (e.g., with MET inhibitors) or as a sequential therapy following progression on other TKIs to regain CNS control.

Conclusion

This compound addresses a critical unmet need in oncology as the first EGFR-TKI specifically approved for EGFR-mutant NSCLC with CNS metastases, offering significant improvement in intracranial outcomes. The structured data, experimental protocols, and emerging clinical context provided in these application notes are intended to facilitate further preclinical and clinical research. Strategic combinations of this compound with third-generation EGFR-TKIs or other targeted agents represent a promising frontier for enhancing patient outcomes in this challenging clinical scenario. Future clinical trials should focus on defining the optimal sequencing and integration of this potent BBB-penetrant TKI within the broader treatment armamentarium for EGFR-mutant NSCLC.

References

Zorifertinib CNS response assessment RANO-BM RECIST1.1 criteria

Application Notes: Zorifertinib CNS Response Assessment

For researchers designing clinical trials or conducting translational studies, the following notes synthesize key findings and methodological considerations.

Clinical Efficacy and Assessment Context: this compound (AZD3759) is an EGFR-TKI designed for high blood-brain barrier (BBB) penetration. The phase 3 EVEREST trial established its superiority over first-generation EGFR-TKIs (gefitinib/erlotinib) in treatment-naive, EGFR-mutant NSCLC patients with CNS metastases [1]. The trial demonstrated significant improvements in both systemic and intracranial Progression-Free Survival (PFS), assessed via blinded independent central review (BICR) using RECIST 1.1 and investigator-assessed RANO-BM [1]. A notable case report further supports its long-term efficacy, with a patient achieving over 65 months of overall survival and a progression-free survival of 3 years on first-line this compound, with response assessed per RECIST 1.1 [2].

Comparative Performance of Response Criteria: The choice of response criteria can significantly impact trial outcomes, such as enrollment and observed response rates. A comparative study of different criteria in immunotherapy trials for brain metastases revealed that using a modified RECIST 1.1 (mRECIST) with a 5 mm threshold for target lesions allowed for the enrollment of more patients, some of whom showed durable responses, compared to the standard 10 mm threshold in RECIST 1.1 and RANO-BM [3]. While concordance among criteria like RECIST 1.1, RANO-BM, and RANO-HGG was generally high, the lesion size threshold directly influenced the reported overall response rate (ORR) [3]. Furthermore, emerging evidence suggests that volumetric measurement of brain metastases on MRI may be a more accurate predictor of overall survival compared to traditional diameter-based methods like RANO-BM or iRANO-BM [4].

The following table summarizes the key efficacy data from the pivotal EVEREST trial, which utilized multiple assessment criteria [1].

| Assessment Criteria | Endpoint | This compound Result | Control Arm (1st-gen TKI) Result | Hazard Ratio (HR) | P-value |

|---|---|---|---|---|---|

| RECIST 1.1 (BICR) | Median PFS (Systemic) | 9.6 months | 6.9 months | 0.719 | 0.0024 |

| Modified RECIST 1.1 (BICR) | Intracranial PFS | Significantly prolonged | - | 0.467 | - |

| RANO-BM (Investigator) | Intracranial PFS | Significantly prolonged | - | 0.627 | - |

Experimental Protocols for CNS Response Assessment

For scientists in drug development, standardizing CNS response assessment is critical for generating reliable and registrational data. The following protocol is synthesized from the methodologies of the EVEREST trial and regulatory guidance.

Protocol: MRI-Based CNS Tumor Assessment in Clinical Trials

1. Objective To standardize the acquisition, analysis, and interpretation of brain MRI for assessing the efficacy of this compound in patients with CNS metastases, using RECIST 1.1 and RANO-BM criteria.

2. Imaging Acquisition Parameters

- Modality: Brain MRI with gadolinium-based contrast [5].

- Required Sequences: The protocol must include 3D T1-weighted pre- and post-contrast sequences, T2-weighted, and T2-weighted FLAIR sequences [4].

- Slice Thickness: For optimal lesion detection and measurement, a slice thickness of ≤2 mm is recommended, especially if considering lesions as small as 5 mm as targets [3].

- Standardization: A radiology charter must be provided to all trial sites detailing the exact imaging modalities, sequences, and parameters to ensure consistency [5].

3. Lesion Selection and Measurement

- Target Lesions: Select up to five measurable lesions (maximum of two per organ) that are representative of all involved organs [4].

- Size Threshold:

- Non-Target Lesions: All other lesions, including those too small to measure, should be identified and followed as "present," "absent," or "equivocal." [4].

4. Response Assessment Workflow The process for evaluating response involves sequential steps from baseline to confirmation of progression, with specific criteria for each assessment system. The following diagram illustrates the workflow for applying RECIST 1.1 and RANO-BM criteria:

5. Criteria Definitions and Key Differentiators

- RECIST 1.1 (Systemic Focus): Primarily measures change in the sum of the longest diameters (SLD) of target lesions. PD is defined as a ≥20% increase in SLD from the smallest value on study (nadir), with a minimum absolute increase of 5 mm [4].

- RANO-BM (CNS-Specific): Incorporates the same radiographic thresholds as RECIST 1.1 but places additional emphasis on clinical status. It requires a neurological examination and documentation of corticosteroid use. Radiographic progression without clinical deterioration may not define overall progression [3] [5].

6. Advanced and Exploratory Methods

- Volumetric Analysis: As an exploratory endpoint, segment all enhancing lesions on 3D T1-weighted post-contrast images using a semi-automated region-growing algorithm. Calculate the total tumor volume change from baseline, which may be a stronger predictor of overall survival [4].

- iRANO Considerations: For immunotherapies, the iRANO criteria recommend caution in declaring early progression within the first 3 months, allowing for potential pseudo-progression. This principle can be adapted for BM (iRANO-BM) where initial progression is confirmed on a subsequent scan ≥3 months later [4].

Technical & Regulatory Considerations

- Regulatory Guidelines: The FDA recommends that CNS activity should not be evaluated in isolation from systemic disease. Efficacy endpoints like ORR and PFS should incorporate both CNS and extra-CNS disease. MRI with contrast is the standard for tumor assessment [5].

- Central Review: For primary endpoints based on tumor assessment, confirmation by a BICR with neuro-radiology expertise is recommended to minimize bias [1] [5].

- BBB Penetration Rationale: The high CNS efficacy of this compound is attributed to its design. It is not a substrate for P-glycoprotein or breast cancer resistance protein efflux pumps, leading to nearly 100% BBB penetration, which is substantially higher than earlier generation TKIs and even osimertinib [2] [6].

Summary

References

- 1. First-line this compound for EGFR-mutant non-small cell lung ... [pubmed.ncbi.nlm.nih.gov]

- 2. mutant non‐small cell lung cancer (NSCLC) and untreated ... [pmc.ncbi.nlm.nih.gov]

- 3. Comparing available criteria for measuring brain metastasis response ... [pubmed.ncbi.nlm.nih.gov]

- 4. Prognostic value of MRI volumetric parameters in non-small cell lung... [cancerimagingjournal.biomedcentral.com]

- 5. FDA Updates Clinical Trial Guidelines to Account for CNS Metastases [targetedonc.com]

- 6. The Landscape and Management of Brain Parenchymal and ... [pmc.ncbi.nlm.nih.gov]

Zorifertinib Therapeutic Drug Monitoring and Concentration Optimization: A Proposed Framework for Clinical Research

Introduction

Zorifertinib (AZD3759) is a novel epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) specifically designed for complete blood-brain barrier (BBB) permeability to treat EGFR-mutated non-small cell lung cancer (NSCLC) with central nervous system (CNS) metastases. [1] Therapeutic Drug Monitoring (TDM) is crucial for optimizing its efficacy and managing toxicity, especially given its unique pharmacokinetic profile and the narrow therapeutic window suggested by clinical dose-finding studies. This document provides a structured framework and detailed protocols for researchers to establish this compound TDM in clinical practice.

Pharmacokinetic and Pharmacodynamic Profile

Key Pharmacokinetic Properties

This compound was engineered to achieve high CNS penetration, a critical feature for tackling CNS metastases where earlier EGFR-TKIs showed limited efficacy. [2]

- Blood-Brain Barrier Penetration: this compound demonstrates high BBB penetrability, with a Kpuu (ratio of unbound drug in brain to unbound drug in plasma) value of 1.1–1.4. This indicates that the free, pharmacologically active drug concentration in the brain can equal or even exceed that in the plasma, ensuring adequate drug delivery to the tumor site in the CNS. [2]

- Distribution to Perilymph: Preclinical studies in mice have shown that after oral administration, this compound is present in the perilymph with favorable pharmacokinetics. [3] While this finding originates from research on noise-induced hearing loss, it underscores the drug's ability to distribute into tissues beyond its primary target.

Clinical Dosing and Exposure-Response

Clinical trials have directly compared different dosing regimens, providing initial data for exposure-response relationships and dose optimization. The table below summarizes key efficacy and safety outcomes from a phase 2 study.

Table 1: Comparison of Clinical Outcomes for this compound Dosing Regimens from a Phase 2 Study (CTONG1702) [2]

| Parameter | 200 mg bid (N=15) | 300 mg bid (N=15) | Clinical Implication |

|---|---|---|---|

| Confirmed Objective Response Rate (ORR) | 80% | 60% | Higher dose did not improve efficacy; 200 mg may be at top of exposure-response curve. |

| Median Progression-Free Survival (PFS) | 15.8 months | 10.7 months | Suggests better long-term disease control with 200 mg, possibly due to fewer dose reductions. |

| Grade 3/4 Treatment-Related Adverse Events | 60% | 87% | Clear increase in toxicity with 300 mg dose, indicating a steeper toxicity-exposure relationship. |

| Major Reason for Discontinuation | N/A | Diarrhea and skin rash | Toxicity-driven discontinuations more frequent at 300 mg, compromising treatment continuity. |

The data strongly suggests that 200 mg twice daily provides a better efficacy-safety profile compared to 300 mg twice daily. The higher dose leads to significantly more grade 3-4 toxicities without conferring a survival or response benefit, highlighting the need for careful dose individualization and monitoring. [2]

Analytical Methods for Quantification

While a specific validated bioanalytical method for this compound is not detailed in the public literature, the following protocol outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the standard technique for TDM of small-molecule TKIs.

Protocol: LC-MS/MS Quantification of this compound in Human Plasma

1. Principle: this compound will be extracted from human plasma via protein precipitation. The extract will be chromatographically separated and detected using tandem mass spectrometry with electrospray ionization (ESI) in positive mode.

2. Materials and Reagents:

- Analytical Standards: this compound (pure chemical standard) and a stable isotope-labeled internal standard (e.g., this compound-d4).

- Solvents: HPLC-grade methanol, acetonitrile, and formic acid.

- Matrix: Drug-free human plasma for calibration standards.

3. Sample Preparation (Protein Precipitation):

- Pipette 100 µL of plasma sample (calibrator, quality control, or patient sample) into a microcentrifuge tube.

- Add 20 µL of internal standard working solution.

- Vortex mix for 10-30 seconds.

- Add 300 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex vigorously for 1 minute and centrifuge at >13,000 × g for 10 minutes at 4°C.

- Transfer 150 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

- Chromatography:

- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: 5% B to 95% B over 3.5 minutes, hold for 1 minute.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5-10 µL.

- Mass Spectrometry:

- Ionization: ESI positive mode.

- Detection: Multiple Reaction Monitoring (MRM).

- Proposed MRM Transitions: Optimize for the specific instrument. Example: this compound: m/z 452.1 → 352.1; Internal Standard: m/z 456.1 → 356.1.

5. Validation Parameters: Any method adopted for clinical research must be fully validated according to regulatory guidelines (e.g., FDA/EMA) for:

- Selectivity and specificity

- Linearity (e.g., 1-1000 ng/mL)

- Accuracy and precision (within-run and between-run)

- Lower limit of quantification (LLOQ)

- Matrix effects and extraction recovery

- Stability under various conditions (bench-top, freeze-thaw, long-term)

Proposed TDM Workflow and Clinical Implementation

The following diagram visualizes the comprehensive TDM and dose optimization process for a patient starting this compound treatment.

Diagram Title: this compound TDM and Dose Optimization Clinical Workflow

Key Monitoring Parameters and Proposed Therapeutic Range

The following table consolidates the critical variables for TDM implementation. A definitive therapeutic window has not been established; the proposed range is based on available efficacy and toxicity data.

Table 2: Key Parameters for Therapeutic Drug Monitoring of this compound

| Parameter | Details & Proposed Range | Clinical & Research Context |

|---|---|---|

| Optimal Sampling Time | Trough concentration (Cmin) just before next dose at steady state (after ≥5 half-lives). | Ensures consistent exposure and is least invasive for the patient. |

| Target Matrix | Plasma. | Standardized and accessible matrix for TDM. |

| Proposed Therapeutic Range (Cmin) | To be established; guided by 200 mg bid efficacy data. | The successful 200 mg bid dose from clinical trials should inform the target. [2] |

| Action Levels | Below target: Check adherence, consider increase to 300 mg bid. Above target with toxicity: Manage AE, dose reduce or interrupt. | 300 mg bid showed significantly higher Grade 3/4 AEs (87% vs 60%), defining the upper exposure limit. [2] |

| Critical Toxicities to Monitor | Rash, diarrhea, increased ALT/AST. | These were dose-limiting toxicities in clinical trials. [2] |

Conclusion and Future Perspectives

Therapeutic drug monitoring for this compound is a promising strategy to maximize clinical outcomes for patients with EGFR-mutant NSCLC and CNS metastases. Current evidence supports 200 mg twice daily as the optimal starting dose, with a potential need for TDM-guided adjustment to 300 mg twice daily in select patients, though with a high risk of toxicity. [2]

Future work must focus on:

- Defining the Therapeutic Range: Prospective clinical trials correlating steady-state plasma concentrations (both Cmin and peak) with both efficacy (intracranial and systemic PFS) and safety outcomes are essential to establish a validated therapeutic window.

- Exploring Unbound Drug Monitoring: Given this compound's high protein binding, research into monitoring unbound (free) drug concentrations may provide a more accurate pharmacokinetic/pharmacodynamic relationship.

- Pharmacogenomic Correlations: Investigating genetic factors that influence this compound metabolism and transport could further refine personalized dosing strategies.

References

Zorifertinib skin rash management dose reduction strategies

Rash Incidence, Grading, and Management Protocols

The table below summarizes the incidence of skin rash from a Phase 3 trial and outlines the standard management approach based on severity grading.

| Aspect | Details |

|---|---|

| Overall Incidence & Common TRAEs | In a Phase 3 trial, 65.9% of patients experienced Grade 3 or higher treatment-related adverse events (TRAEs) with Zorifertinib. Common Grade ≥3 TRAEs included rash (13.6%) and acneiform dermatitis (13.6%) [1]. |

| Dose Reduction Example | Clinical cases show successful management of Grade 3 dermatitis acneiform via dose reduction (e.g., from 250 mg to 200 mg, then to 150 mg twice daily) while maintaining clinical efficacy over several years [2]. |

| Grading & Management by Severity | |

| Grade 1 (Mild) | Papules/pustules covering <10% of body surface area (BSA), with or without minor symptoms (pruritus, tenderness) [3]. |

| Management | Use low-potency topical corticosteroids and topical antibiotics (e.g., clindamycin 1% gel, erythromycin gel) [3]. |

| Grade 2 (Moderate) | Papules/pustules covering 10-30% of BSA, with associated psychosocial impact [3]. |

| Management | Administer oral tetracyclines (e.g., doxycycline 100 mg twice daily or minocycline 100 mg twice daily). Combine with topical corticosteroids (low-potency for face/neck, medium-potency for trunk) [3]. |

| Grade 3/4 (Severe/Life-threatening) | Papules/pustules covering >30% of BSA, limiting self-care activities, with or without superinfection [3]. |

| Management | Dose interruption or reduction of this compound is required. Implement systemic corticosteroids (e.g., prednisone 0.5 mg/kg/day) and continue oral antibiotics. For refractory cases, consider low-dose isotretinoin (20-30 mg/day) [3] [2]. |

Proactive Management and Supportive Care

Proactive management can significantly reduce the incidence and severity of rash.

- General Skin Care: Advise patients to use alcohol-free, fragrance-free moisturizers twice daily. They should avoid hot showers, abrasive skin products, and sun exposure, using broad-spectrum sunscreen (SPF ≥30) daily [3] [4].

- Prophylactic Regimens: Consider initiating a prophylactic regimen from Cycle 1, Day 1, particularly in trials where rash is anticipated. This can include both a topical antibiotic (e.g., clindamycin or fusidic acid on sun-exposed skin) and an oral antibiotic (e.g., doxycycline 100 mg once daily or minocycline 100 mg once daily) for the first 6-8 weeks of therapy [3] [4].

- Symptomatic Relief: For pruritus, oral antihistamines (sedative or non-sedative) are first-line. For refractory cases, aprepitant (a neurokinin-1 receptor antagonist) has shown efficacy [3].

Experimental Protocol for Rash Management

Below is a detailed workflow for managing skin rash in a clinical trial setting, integrating proactive care and reactive measures based on severity.

Key Takeaways for Research and Development

- Rash as a Surrogate Marker: The development of a papulopustular rash may be a surrogate marker for efficacy of EGFR inhibitor treatment, as it demonstrates on-target drug activity [3].

- Dose Reduction Feasibility: Case reports indicate that even after multiple dose reductions due to toxicity, this compound can maintain a durable clinical response for many years, which is a critical consideration for trial design and long-term dosing strategies [2] [5].

- Benchmarking Against Other EGFR Inhibitors: The high incidence of rash with this compound is consistent with the class effect of EGFR inhibitors. Management strategies are often adapted from established protocols for other drugs in this class [3] [4].

References

- 1. This compound May Fulfill Unmet Need in EGFR-Mutant ... [cancertherapyadvisor.com]

- 2. mutant non‐small cell lung cancer (NSCLC) and untreated ... [pmc.ncbi.nlm.nih.gov]

- 3. Cutaneous adverse reactions specific to epidermal growth ... [pmc.ncbi.nlm.nih.gov]

- 4. Dermatologic Adverse Event Mitigation and Management ... [pmc.ncbi.nlm.nih.gov]

- 5. Durable response to first-line treatment with AZD3759 ... [pfmjournal.org]

Zorifertinib hepatotoxicity elevated liver enzymes monitoring

Clinical Hepatotoxicity Profile and Monitoring Requirements

The following table summarizes key hepatotoxicity data from the FDA-approved prescribing information and clinical trials [1]:

| Aspect of Hepatotoxicity | Clinical Data and Recommendations |

|---|---|

| Incidence | Hepatotoxicity was identified as one of the most common adverse effects in the Beamion LUNG-1 trial (NCT04886804) [1]. |

| Monitoring Parameters | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Total Bilirubin [1]. |